molecular formula C18H24N2O4 B2978140 N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE CAS No. 1421498-21-6

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B2978140
CAS No.: 1421498-21-6
M. Wt: 332.4
InChI Key: DVPWRLHIJXUIFD-UHFFFAOYSA-N
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Description

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl ring, a pyrrolidine ring, and a phenyl group, each contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-methylphenylacetic acid with a suitable amine, followed by cyclization and functional group modifications to introduce the hydroxyl and hydroxymethyl groups on the cyclopentyl ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The hydroxyl groups on the cyclopentyl ring can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products:

  • Oxidation products include ketones and carboxylic acids.
  • Reduction products include alcohols.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, either inhibiting or activating the target, thereby exerting its effects.

Comparison with Similar Compounds

  • N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(TRIFLUOROMETHYL)BENZAMIDE
  • N-CYCLOPENTYL-3-HYDROXY-4-METHOXYBENZAMIDE

Comparison:

    Structural Differences: The presence of different substituents on the phenyl ring or variations in the cyclopentyl ring.

    Chemical Properties: Differences in reactivity, solubility, and stability.

    Biological Activity: Variations in the ability to interact with molecular targets, leading to different biological effects.

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-11-2-4-15(5-3-11)20-9-12(7-17(20)23)18(24)19-14-6-13(10-21)16(22)8-14/h2-5,12-14,16,21-22H,6-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPWRLHIJXUIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CC(C(C3)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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